molecular formula C5H6ClN3 B13894074 3-Chloro-2,4-diaminopyridine CAS No. 1232431-15-0

3-Chloro-2,4-diaminopyridine

Cat. No.: B13894074
CAS No.: 1232431-15-0
M. Wt: 143.57 g/mol
InChI Key: LMXQZFLWOADSEQ-UHFFFAOYSA-N
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Description

3-Chloropyridine-2,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropyridine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion . Another method involves the chlorination of pyridine derivatives under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of 3-chloropyridine-2,4-diamine typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of pyridine-N-oxides as starting materials can also facilitate the synthesis of chloropyridine derivatives in high yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichlorocarbene, nucleophiles, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while coupling reactions can produce complex organic compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 3-chloropyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chlorine atom and amino groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Properties

CAS No.

1232431-15-0

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloropyridine-2,4-diamine

InChI

InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)

InChI Key

LMXQZFLWOADSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)Cl)N

Origin of Product

United States

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